Cefmetazole sodium

描述

作用机制

头孢美唑钠的杀菌活性源于其抑制细菌细胞壁合成。 这是通过它对青霉素结合蛋白(PBPs)的亲和力来实现的,PBPs 对肽聚糖生物合成至关重要 . 通过与这些蛋白质结合,头孢美唑钠会破坏细菌细胞壁的形成,从而导致细胞裂解和死亡 .

生化分析

Biochemical Properties

Cefmetazole sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. This compound interacts with several PBPs, including penicillin-binding protein 2a in Staphylococcus aureus and penicillin-binding proteins 1A and 1B in Escherichia coli .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption also affects cell signaling pathways and gene expression related to cell wall synthesis and repair. In mammalian cells, this compound can cause hypoprothrombinemia by inhibiting the enzyme vitamin K epoxide reductase, which is involved in the synthesis of clotting factors . Additionally, it can inhibit aldehyde dehydrogenase, leading to a disulfiram-like reaction with ethanol .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains and leading to cell wall weakening and lysis . This bactericidal activity is crucial for its effectiveness against a wide range of bacterial pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade over time, reducing its efficacy . Long-term studies have shown that this compound remains effective in vitro and in vivo, but its activity can diminish with prolonged exposure to environmental factors such as light and temperature . Additionally, long-term use can lead to the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased efficacy against bacterial infections, but they can also cause toxic or adverse effects . For example, in dogs, a dosage of 40 mg/kg body weight was found to be effective against extended-spectrum β-lactamase-producing Enterobacteriaceae, but higher doses could lead to adverse effects such as gastrointestinal disturbances and changes in liver enzyme levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis and oxidation . The metabolites are then excreted through the kidneys. The interaction of this compound with enzymes such as cytochrome P450 can affect its metabolism and clearance from the body . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting bacterial enzymes involved in cell wall synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly following intramuscular injection, with bioavailability approaching 100% . Once in the bloodstream, this compound is distributed to various tissues, including the liver, kidneys, and lungs . It can also cross the blood-brain barrier to some extent, making it effective against central nervous system infections . The distribution of this compound is influenced by its binding to plasma proteins and its interaction with transporters such as P-glycoprotein .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets PBPs located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This localization is crucial for its effectiveness in inhibiting cell wall synthesis and causing bacterial cell lysis. Additionally, this compound can be localized in the cytoplasm of mammalian cells, where it can inhibit enzymes such as vitamin K epoxide reductase and aldehyde dehydrogenase .

准备方法

合成路线及反应条件

头孢美唑钠的合成涉及几个关键步骤:

硅烷化和卤化: 起始原料 7β-二氯乙酰胺基-3-(1-甲基-1H-四唑-5-巯甲基)-3-头孢菌-4-羧酸三乙胺盐进行硅烷化和卤化.

甲氧基化和二次硅烷化: 然后将此中间体进行甲氧基化和二次硅烷化.

链延伸和酸形成: 最后一步包括链延伸以及酸和盐的形成,从而得到头孢美唑钠.

工业生产方法

头孢美唑钠的工业生产通常涉及使用上述步骤进行大规模合成,然后进行纯化过程以确保该化合物符合药物标准 . 该化合物保存在密闭容器中,并贴上适当的标签,用于制备注射剂剂型 .

化学反应分析

反应类型

头孢美唑钠会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化。

还原: 还原反应可以改变头孢美唑钠中存在的官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂以及各种溶剂,如甲醇、乙醇和异丙醇 . 这些反应的条件各不相同,但通常涉及控制温度和pH值以确保所需的转化 .

主要生成物

这些反应生成的主要产物取决于所用试剂和条件。 例如,氧化可能会生成亚砜或砜,而还原可能会导致形成仲胺或醇 .

科学研究应用

头孢美唑钠具有广泛的科学研究应用:

相似化合物的比较

生物活性

Cefmetazole sodium is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity. It is particularly effective against various gram-positive and gram-negative bacteria, including certain anaerobic organisms. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and ultimately bacterial death. The effectiveness of cefmetazole against beta-lactamase-producing organisms distinguishes it from first-generation cephalosporins and enhances its clinical utility in treating resistant infections .

Spectrum of Activity

This compound has a broad spectrum of activity, comparable to second-generation cephalosporins. Its efficacy extends to:

- Gram-positive bacteria : Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae.

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.

- Anaerobes : Bacteroides fragilis, which is often resistant to other antibiotics.

The minimum inhibitory concentrations (MICs) for several pathogens illustrate cefmetazole's potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 4 |

| Escherichia coli | 1 - 8 |

| Bacteroides fragilis | 0.12 - >128 |

| Klebsiella pneumoniae | 1 - 16 |

Pharmacokinetics

This compound is administered parenterally (intravenous or intramuscular) and has favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 30 minutes to 2 hours post-administration.

- Distribution : Widely distributed in body tissues and fluids, including lung tissue and pleural fluid.

- Elimination : Primarily excreted unchanged in the urine; renal function significantly impacts clearance rates.

Clinical Applications

This compound is indicated for various infections, including:

- Gynecological infections : Effective in treating pelvic inflammatory disease.

- Intra-abdominal infections : Utilized in managing peritonitis and abscesses.

- Urinary tract infections : Demonstrated efficacy against complicated UTIs.

- Skin and soft tissue infections : Effective against cellulitis and abscesses.

Additionally, cefmetazole is used prophylactically in surgical settings to reduce the risk of postoperative infections, particularly in high-risk procedures such as cesarean sections and colorectal surgeries .

Case Studies

Several clinical studies highlight the effectiveness of this compound:

-

Study on Gynecological Infections :

A randomized controlled trial demonstrated that cefmetazole was as effective as other broad-spectrum antibiotics in treating pelvic inflammatory disease, with a notable reduction in treatment failure rates. -

Intra-abdominal Infections :

In a cohort study involving patients with complicated intra-abdominal infections, cefmetazole showed a high success rate (over 85%) in achieving clinical cure compared to traditional therapies. -

Surgical Prophylaxis :

A meta-analysis indicated that patients receiving cefmetazole prophylaxis during elective colorectal surgery had significantly lower rates of postoperative infections compared to those who did not receive prophylaxis.

属性

CAS 编号 |

56796-39-5 |

|---|---|

分子式 |

C15H17N7NaO5S3 |

分子量 |

494.5 g/mol |

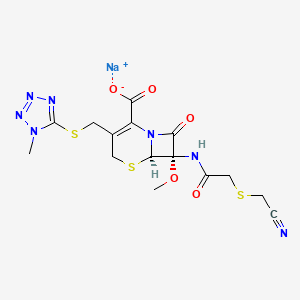

IUPAC 名称 |

sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1 |

InChI 键 |

QTNLVCQCRNPXAJ-PBCQUBLHSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] |

手性 SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

规范 SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |

Key on ui other cas no. |

56796-39-5 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

56796-20-4 (Parent) |

同义词 |

Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。